molecular formula C21H20N2O3S B11185498 2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-methylphenyl)acetamide

2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B11185498
M. Wt: 380.5 g/mol
InChI Key: PEUJSGWLNREVNF-UHFFFAOYSA-N
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Description

2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, ethylphenyl, and methylphenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the ethylphenyl and methylphenyl groups. The final step involves the acetamide formation through a reaction with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-ethylphenyl)acetamide
  • 2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-chlorophenyl)acetamide

Uniqueness

The unique combination of the ethylphenyl and methylphenyl groups in 2-((1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)sulfanyl)-N-(4-methylphenyl)acetamide distinguishes it from similar compounds

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[1-(4-ethylphenyl)-2,5-dioxopyrrol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H20N2O3S/c1-3-15-6-10-17(11-7-15)23-20(25)12-18(21(23)26)27-13-19(24)22-16-8-4-14(2)5-9-16/h4-12H,3,13H2,1-2H3,(H,22,24)

InChI Key

PEUJSGWLNREVNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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